molecular formula C4H3BrN2O2 B015302 5-Bromouracil CAS No. 51-20-7

5-Bromouracil

Cat. No. B015302
Key on ui cas rn: 51-20-7
M. Wt: 190.98 g/mol
InChI Key: LQLQRFGHAALLLE-UHFFFAOYSA-N
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Patent
US05340701

Procedure details

39.4 g (0.35 mol) of uracil are dissolved in 200 ml of acetic acid, and the mixture is warmed to 70° C. The mixture is added dropwise over the course of 2 hours to a solution of 20 ml (0.38 mol) of bromine dissolved in 200 ml of acetic acid. The orange suspension is held at 70° C. overnight and then cooled to 0°-5° C. The precipitate obtained is filtered off, washed with 200 ml of cold water and dried, giving 60.2 g of 5-bromouracil (89.7% of theory).
Quantity
39.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
89.7%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[Br:9]Br>C(O)(=O)C>[Br:9][C:7]1[C:5](=[O:6])[NH:4][C:2](=[O:3])[NH:1][CH:8]=1

Inputs

Step One
Name
Quantity
39.4 g
Type
reactant
Smiles
N1C(=O)NC(=O)C=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0°-5° C
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with 200 ml of cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(NC(NC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60.2 g
YIELD: PERCENTYIELD 89.7%
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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